molecular formula C16H14N2O2 B1386832 1-(4-Methylbenzyl)-1,4-dihydroquinoxaline-2,3-dione CAS No. 1172891-28-9

1-(4-Methylbenzyl)-1,4-dihydroquinoxaline-2,3-dione

Cat. No.: B1386832
CAS No.: 1172891-28-9
M. Wt: 266.29 g/mol
InChI Key: CDBRNCZLZWKJSM-UHFFFAOYSA-N
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Description

1-(4-Methylbenzyl)-1,4-dihydroquinoxaline-2,3-dione is an organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This specific compound is characterized by the presence of a 4-methylbenzyl group attached to the quinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylbenzyl)-1,4-dihydroquinoxaline-2,3-dione typically involves the condensation of 4-methylbenzylamine with a suitable quinoxaline precursor. One common method is the reaction of 4-methylbenzylamine with 2,3-dichloroquinoxaline under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylbenzyl)-1,4-dihydroquinoxaline-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

    Reduction: Reduction reactions can convert the quinoxaline ring to a dihydroquinoxaline structure.

    Substitution: Electrophilic substitution reactions can occur at the benzyl group or the quinoxaline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed:

    Oxidation: Quinoxaline-2,3-dione derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Halogenated or nitrated quinoxaline derivatives.

Scientific Research Applications

1-(4-Methylbenzyl)-1,4-dihydroquinoxaline-2,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoxaline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzyl)-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

    Quinoxaline: The parent compound of the quinoxaline family.

    2,3-Dichloroquinoxaline: A precursor used in the synthesis of various quinoxaline derivatives.

    4-Methylbenzylamine: A key starting material in the synthesis of 1-(4-Methylbenzyl)-1,4-dihydroquinoxaline-2,3-dione.

Uniqueness: this compound is unique due to the presence of the 4-methylbenzyl group, which imparts specific chemical and biological properties. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other quinoxaline derivatives.

Biological Activity

1-(4-Methylbenzyl)-1,4-dihydroquinoxaline-2,3-dione is a compound belonging to the quinoxaline family, which has garnered interest due to its potential biological activities. Quinoxalines are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, summarizing key findings from various studies and providing a comprehensive overview of its mechanisms of action.

Chemical Structure and Properties

The compound is characterized by a quinoxaline core with a 4-methylbenzyl substituent. This structural feature is significant as it influences the compound's reactivity and interactions with biological targets.

Property Description
Chemical Formula C13_{13}H12_{12}N2_{2}O2_{2}
Molecular Weight 232.25 g/mol
CAS Number 1172891-28-9
Solubility Soluble in organic solvents

Synthesis

The synthesis typically involves the condensation of 4-methylbenzylamine with a quinoxaline precursor such as 2,3-dichloroquinoxaline under basic conditions. Common solvents include ethanol or methanol, with sodium hydroxide or potassium carbonate as bases to facilitate the reaction.

Antimicrobial Activity

Research has demonstrated that derivatives of quinoxalines exhibit significant antimicrobial properties. A study reported that synthesized quinoxaline derivatives showed activity against various bacterial strains including Staphylococcus aureus and Candida albicans. The zone of inhibition for these compounds ranged from 12 mm to 18.5 mm against Staphylococcus aureus and was similarly effective against Candida albicans .

Microorganism Zone of Inhibition (mm)
Staphylococcus aureus12 - 18
Candida albicans13 - 18.5

Anticancer Potential

Quinoxaline derivatives have also been investigated for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways involved in cell survival and proliferation. Specific studies on related compounds have indicated cytotoxic effects against human cancer cell lines .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are critical for microbial growth or cancer cell proliferation.
  • Oxidative Stress Induction : Similar quinoxaline derivatives have shown to induce oxidative stress in target cells, leading to cell death.
  • Receptor Interaction : The compound may interact with cellular receptors, altering signal transduction pathways that control cell growth and apoptosis.

Case Studies

  • Antimicrobial Study :
    A study synthesized several quinoxaline derivatives and tested their antimicrobial activity against common pathogens. The results indicated that modifications in the structure significantly enhanced their efficacy against Staphylococcus aureus and Candida albicans .
  • Anticancer Research :
    Another investigation focused on the anticancer potential of related quinoxaline derivatives showed promising results in inhibiting the growth of various human cancer cell lines through apoptosis induction .

Properties

IUPAC Name

4-[(4-methylphenyl)methyl]-1H-quinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-6-8-12(9-7-11)10-18-14-5-3-2-4-13(14)17-15(19)16(18)20/h2-9H,10H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBRNCZLZWKJSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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